molecular formula C6H10F3N3O2 B604922 1,1,1-Trifluoroethyl-PEG2-azide CAS No. 1835759-68-6

1,1,1-Trifluoroethyl-PEG2-azide

Cat. No.: B604922
CAS No.: 1835759-68-6
M. Wt: 213.16
InChI Key: HSRLFQUDMWNYCB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroethyl-PEG2-azide is a versatile compound widely used in various scientific fields. It is a crosslinker containing an azide group and a trifluoroethyl group. The azide group is known for its ability to participate in Click Chemistry reactions, while the trifluoroethyl group enhances its reactivity with lysine and other primary amine groups in proteins, antibodies, and other molecules .

Mechanism of Action

Target of Action

The primary target of 1,1,1-Trifluoroethyl-PEG2-azide is the lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . The trifluoroethyl group in the compound is used to react with these targets .

Mode of Action

This compound is a crosslinker containing an azide group and a trifluoroethyl group . The azide group enables Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the synthesis of PROTACs, which are designed to bind to the target protein and an E3 ubiquitin ligase .

Action Environment

The action of this compound is influenced by the presence of other molecules that can participate in Click Chemistry reactions . For instance, the presence of molecules containing Alkyne groups, DBCO, or BCN groups can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1,1,1-Trifluoroethyl-PEG2-azide involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

1,1,1-Trifluoroethyl-PEG2-azide undergoes various types of chemical reactions, including:

1. Click Chemistry Reactions:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

2. Substitution Reactions:

  • The trifluoroethyl group can react with primary amine groups in proteins and other molecules, forming stable covalent bonds.

Common Reagents and Conditions:

    CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively.

    SPAAC: Strained alkynes such as DBCO or BCN are used without the need for a catalyst.

Major Products:

  • The major products of these reactions are 1,2,3-triazoles in the case of CuAAC and stable covalent adducts in the case of SPAAC and substitution reactions .

Scientific Research Applications

1,1,1-Trifluoroethyl-PEG2-azide has a wide range of applications in scientific research, including:

1. Chemistry:

  • Used as a crosslinker in the synthesis of complex molecules and polymers through Click Chemistry reactions .

2. Biology:

  • Utilized in bioconjugation techniques to label proteins, antibodies, and other biomolecules for imaging and diagnostic purposes .

3. Medicine:

  • Employed in the development of drug delivery systems and targeted therapies, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for selective protein degradation .

4. Industry:

  • Applied in the production of advanced materials and coatings with enhanced properties due to the presence of the trifluoroethyl group .

Comparison with Similar Compounds

1,1,1-Trifluoroethyl-PEG2-azide is unique due to its combination of an azide group and a trifluoroethyl group, which provides distinct reactivity and solubility properties. Similar compounds include:

    1,1,1-Trifluoroethyl-PEG10-azide: Contains a longer PEG spacer, offering different solubility and reactivity characteristics.

    1,1,1-Trifluoroethyl-PEG4-azide: Features a shorter PEG spacer, affecting its solubility and reactivity compared to PEG2-azide.

These compounds share similar functional groups but differ in their PEG spacer lengths, impacting their applications and properties.

Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N3O2/c7-6(8,9)5-14-4-3-13-2-1-11-12-10/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRLFQUDMWNYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(F)(F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218972
Record name Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835759-68-6
Record name Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 2-[2-(2-azidoethoxy)ethoxy]-1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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